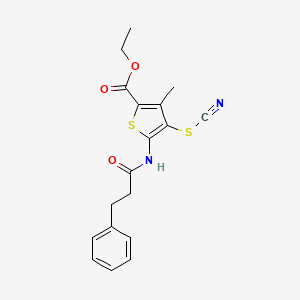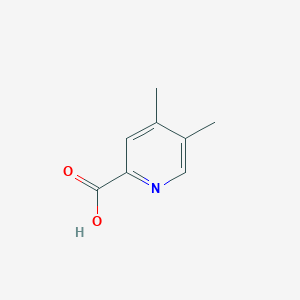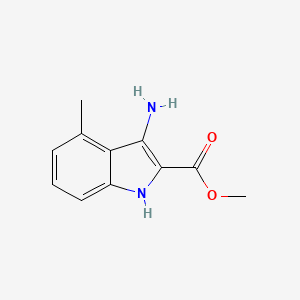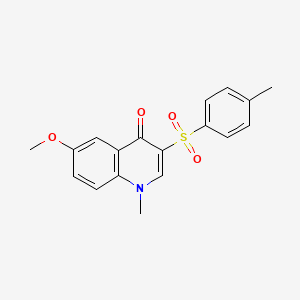![molecular formula C19H22N6O4S B2648601 4-(3-isobutyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide CAS No. 923479-93-0](/img/structure/B2648601.png)
4-(3-isobutyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-isobutyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide is an intricate chemical compound of substantial interest in the fields of chemistry, biology, and pharmacology. This compound exhibits unique structural properties that make it a subject of research, especially in drug design and materials science. Its structural complexity offers a versatile framework for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-isobutyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide typically involves a multi-step process starting from basic chemical reagents. The preparation begins with the synthesis of the core imidazo[2,1-f]purine structure, followed by the introduction of isobutyl, dimethyl, and benzenesulfonamide groups through a series of substitution reactions. Common reagents used in these steps include various halides, sulfonamides, and catalytic agents under controlled temperatures and pressures to ensure specific reaction pathways and yields.
Industrial Production Methods
Industrial-scale synthesis leverages optimized reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis robots, and rigorous quality control protocols. Large-scale production often also incorporates environmentally friendly methods to minimize waste and energy consumption, employing green chemistry principles wherever possible.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-isobutyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide undergoes various types of chemical reactions:
Oxidation: : It can be oxidized to introduce additional functional groups.
Reduction: : Reduction reactions can modify specific parts of the molecule without altering the core structure.
Common Reagents and Conditions
Oxidation: : Strong oxidizing agents like potassium permanganate under acidic conditions.
Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Halides and nucleophiles in the presence of catalytic amounts of acids or bases.
Major Products Formed
These reactions yield a range of derivatives with varied functional groups, each potentially offering different biological or chemical properties, making this compound highly versatile for further development.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4-(3-isobutyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide is used as a precursor in the synthesis of more complex molecules. Its structure facilitates the study of reaction mechanisms and the development of new synthetic methodologies.
Biology
In biological research, this compound is valuable for studying enzyme inhibition, as its structure can mimic natural substrates of certain enzymes, making it a useful tool in biochemistry and molecular biology.
Medicine
The compound’s potential medicinal applications include antiviral, antibacterial, and anticancer properties. Researchers investigate its efficacy as a lead compound for new drug development, focusing on its interactions with biological targets.
Industry
Industrial applications include its use in the synthesis of specialty chemicals, polymers, and materials that require specific structural features provided by this compound.
Wirkmechanismus
The compound exerts its effects by interacting with specific molecular targets. Its mechanism of action often involves binding to active sites of enzymes, thereby inhibiting their activity. The molecular pathways affected include signal transduction pathways and metabolic processes, contributing to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
4-(3-isobutyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide stands out due to its unique structural elements and functional group arrangement. Similar compounds include:
4-(3-isopropyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide
This compound analogs with varying side chains or substituents
These related compounds help to highlight the specificity and unique reactivity of this compound in scientific research and industrial applications.
Eigenschaften
IUPAC Name |
4-[4,7-dimethyl-2-(2-methylpropyl)-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O4S/c1-11(2)9-24-17(26)15-16(22(4)19(24)27)21-18-23(15)10-12(3)25(18)13-5-7-14(8-6-13)30(20,28)29/h5-8,10-11H,9H2,1-4H3,(H2,20,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDABRTVCFJBFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)S(=O)(=O)N)N(C(=O)N(C3=O)CC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[(2-hydroxy-1-phenylethyl)sulfamoyl]phenyl}acetamide](/img/structure/B2648522.png)
![1-[(3,4-dichlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2648523.png)
![tert-butyl (4R)-4-[(E)-3-bromoprop-1-enyl]-2,2-dimethyl-oxazolidine-3-carboxylate](/img/structure/B2648525.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxamide](/img/structure/B2648527.png)
![(E)-but-2-enedioic acid;[5-(2-fluorophenyl)-1-methyl-1-pyridin-3-ylsulfonylpyrrol-1-ium-3-yl]methanamine](/img/new.no-structure.jpg)
![N-(4-bromo-1,3-benzothiazol-2-yl)-4-[butyl(ethyl)sulfamoyl]benzamide](/img/structure/B2648530.png)

![4-[[4-[(E)-3-(4-chloroanilino)-2-cyano-3-oxoprop-1-enyl]phenoxy]methyl]benzoic acid](/img/structure/B2648532.png)





